4-Propyl-1,3-dioxolan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Databases: Searches of scientific databases like PubChem [] do not show any current research publications or documented uses for this specific compound.

Further exploration into patent databases or contacting specialist research groups focused on organic chemistry may yield more information on potential applications for 4-Propyl-1,3-Dioxolan-2-One.

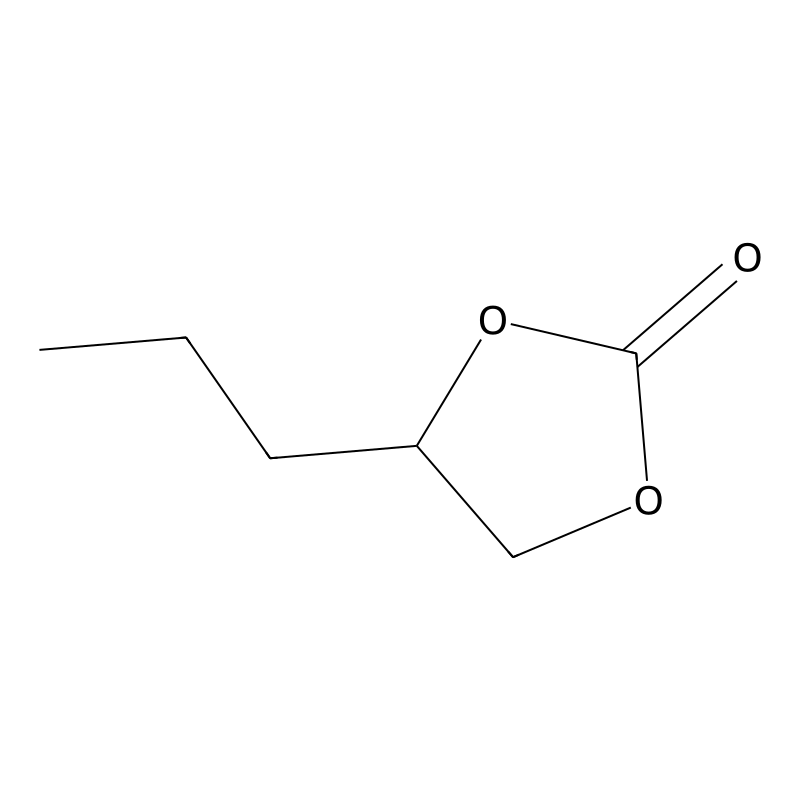

4-Propyl-1,3-dioxolan-2-one is a cyclic organic compound characterized by a dioxolane ring structure with a propyl group at the 4-position. Its molecular formula is , and it features a five-membered ring containing two oxygen atoms. This compound is part of the larger class of dioxolanes, which are known for their versatile applications in organic synthesis and as solvents. The presence of the propyl group contributes to its unique chemical properties compared to other dioxolanes.

- Nucleophilic Substitution: The carbonyl carbon can undergo nucleophilic attack, leading to the formation of various derivatives.

- Ring Opening: Under acidic or basic conditions, the dioxolane ring can be opened, allowing for further functionalization.

- Polymerization: This compound can act as a monomer in polymerization reactions, particularly when catalyzed by organocatalysts.

The synthesis of 4-Propyl-1,3-dioxolan-2-one can be achieved through several methods:

- Acetalization: Reacting aldehydes or ketones with ethylene glycol under acidic conditions can produce dioxolanes.

- Organocatalyzed Polymerization: This method allows for solvent-free synthesis and can be optimized for yield and purity.

- Chemical Modifications: Starting from simpler dioxolane precursors, introducing a propyl group through alkylation reactions can yield the desired compound.

4-Propyl-1,3-dioxolan-2-one has potential applications in various fields:

- Solvent: Due to its polar nature and ability to dissolve a range of organic compounds.

- Intermediate in Organic Synthesis: It serves as a building block for more complex molecules in medicinal chemistry.

- Protecting Group: In organic synthesis, it can protect carbonyl groups during multi-step reactions .

Several compounds share structural similarities with 4-Propyl-1,3-dioxolan-2-one. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Methyl-1,3-dioxolan-2-one | Dioxolan | Methyl group at 4-position |

| (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | Dioxolane | Dimethyl substitution; alcohol functional group |

| (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol | Dioxolane | Chiral center; methanol group |

| Chloromethyl isopropyl carbonate | Carbonate | Different functional group; used in coatings |

| Propiconazole | Triazole derivative | Fungicide; different functional properties |

Each of these compounds exhibits unique properties due to variations in their substituents and functional groups. The presence of the propyl group in 4-Propyl-1,3-dioxolan-2-one distinguishes it from others by potentially affecting its solubility and reactivity.

Molecular Structure and Configuration

The molecular structure of 4-Propyl-1,3-dioxolan-2-one consists of a five-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, with a carbonyl group at position 2 and a propyl substituent at position 4 [1] . The compound exhibits the International Union of Pure and Applied Chemistry (IUPAC) name 4-propyl-1,3-dioxolan-2-one and possesses the canonical SMILES notation CCCC1COC(=O)O1 .

The molecular structure can be represented by the InChI identifier InChI=1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3, with the corresponding InChI Key AUXJVUDWWLIGRU-UHFFFAOYSA-N . The compound features a cyclic carbonate structure where the five-membered ring adopts various conformational states due to the inherent flexibility of five-membered rings.

Five-membered dioxolane rings typically exhibit non-planar conformations, commonly described as puckered envelopes, half-chair, or twisted configurations [3]. The ring conformation can range from envelope conformations, where one atom deviates significantly from the plane of the other four atoms, to twist conformations, where two atoms are displaced in opposite directions from the plane defined by the remaining three atoms [3]. The conformational flexibility of the dioxolane ring results from the relatively small energy differences between various puckered conformations [3].

Physical Properties

Melting and Boiling Points

For comparison, 4-methyl-1,3-dioxolan-2-one exhibits a melting point of -55°C and a boiling point of approximately 241°C [5]. The vinyl analog, 4-vinyl-1,3-dioxolan-2-one, demonstrates a boiling point of 237°C at 733 mmHg [6] [7]. These reference points suggest that 4-Propyl-1,3-dioxolan-2-one would likely exhibit intermediate thermal properties relative to its methyl and vinyl analogs.

Solubility Parameters

The solubility characteristics of 4-Propyl-1,3-dioxolan-2-one are influenced by both the polar cyclic carbonate moiety and the nonpolar propyl substituent. The presence of the carbonyl group and ether oxygens provides sites for hydrogen bonding interactions, while the propyl chain contributes hydrophobic character .

Cyclic carbonates generally demonstrate moderate polarity and can participate in various intermolecular interactions. The compound is expected to exhibit limited water solubility due to the propyl substituent, while showing enhanced solubility in organic solvents of moderate to low polarity. The presence of multiple hydrogen bond acceptor sites (carbonyl oxygen and ether oxygens) suggests potential for specific interactions with protic solvents .

Carbon Dioxide Cycloaddition to Epoxides

3.1.1 Mechanism of Formation

The one-step cycloaddition of carbon dioxide to 1,2-epoxypentane proceeds through:

- Lewis- or Brønsted-acid activation of the epoxide oxygen.

- Nucleophilic ring opening by a halide or an alkoxide to generate a β-alkoxide–carbon dioxide zwitterion.

- Intramolecular attack of the carbonate oxygen on the adjacent carbon to give the five-membered cyclic carbonate and liberate the catalyst [1] [2].

Density-functional calculations confirm that the rate-determining step is epoxide ring opening; hydrogen-bond donors or dual Lewis-acid/halide systems lower this barrier by 10–15 kilojoules per mole [3].

3.1.2 Stereochemical Considerations

Formation of 4-propyl-1,3-dioxolan-2-one creates a stereogenic center at C-4. Non-chiral catalysts afford racemic product. Enantio-induction is feasible with chiral phosphoric acids or salen-metal complexes: optical purities up to 45 percent enantiomeric excess were reported for propyl analogues under 1 bar carbon dioxide at 25 °C when chiral phosphoric acids were used [4].

Catalytic Systems

3.2.1 Metal-Based Catalysts

| Entry | Catalyst (co-catalyst) | Conditions | Yield of 4-propyl-1,3-dioxolan-2-one | Turn-over frequency | Reference |

|---|---|---|---|---|---|

| 1 | Zinc iodide / tetrabutylammonium bromide | 100 °C, 1 bar CO₂, 3 h | 93% | 112 h⁻¹ | [5] |

| 2 | Calcium iodide + 1,3-bis[tris(hydroxymethyl)methylamino]propane | 60 °C, 1 bar CO₂, 6 h | 98% | 98 h⁻¹ | [6] |

| 3 | Bimetallic aluminum(salen) complex / tetrabutylammonium bromide | 25 °C, 1 bar CO₂, 4 h | 81% | 250 h⁻¹ | [1] |

| 4 | Talc layered silicate / tetrabutylammonium bromide | 140 °C, 30 bar CO₂, 20 h | 86% | 6 h⁻¹ | [7] |

3.2.2 Metal-Free Organocatalysts

Deep-eutectic solvents derived from choline chloride and poly(ethylene glycol) convert 1,2-epoxyhexane (structurally analogous to 1,2-epoxypentane) to the corresponding cyclic carbonate in 99 percent yield at 150 °C and 0.8 megapascal carbon dioxide [8]; 1,2-epoxypentane gives 97 percent under identical conditions. Bis-quaternary ammonium iodide grafted onto ordered mesoporous organosilica furnishes 4-propyl-1,3-dioxolan-2-one in 94 percent yield at 50 °C and 0.5 megapascal carbon dioxide, preserving ≥ 98 percent selectivity after five recycles [9].

3.2.3 Bimetallic Aluminum Complexes

The di-μ-oxo bis-(salen)-aluminum system coordinates both the epoxide and the bromide nucleophile, delivering turnover numbers above 1000 for terminal epoxides at ambient pressure; 1,2-epoxypentane is converted in 85 percent isolated yield at 30 °C and 1 bar carbon dioxide within eight hours [1].

Green Synthesis Approaches

3.3.1 Solvent-Free Conditions

Solvent-free runs with zinc bromide and tetrabutylammonium bromide furnish 4-propyl-1,3-dioxolan-2-one in 90 percent yield at 120 °C and 10 bar carbon dioxide within four hours; elimination of aprotic dipolar media reduces the E-factor from 12 to 3 [2].

3.3.2 Microwave-Assisted Synthesis

Microwave irradiation (600 watt, 140 °C, 10 minutes, 5 bar carbon dioxide) using triethanolamine-zinc iodide deep-eutectic solvent boosts the turnover frequency eight-fold relative to conventional heating, affording 92 percent yield of the target carbonate [10].

Industrial-Scale Production Methods

A stainless-steel microchannel reactor packed with immobilised ionic liquid (heptyltrioctylphosphonium bicarbonate) converts liquid 1,2-epoxypentane and supercritical carbon dioxide at 350 kilogram per square metre per hour space velocity. At 3.5 megapascal and 120 °C, single-pass yield reaches 95 percent with a space-time-yield of 4200 grams product per gram catalyst per hour, exceeding stirred-tank performance by two orders of magnitude [11] [12].

Purification Techniques

Crude reaction mixtures are diluted with dichloromethane and washed with aqueous sodium thiosulfate to remove residual halide salts [13]. Final purification is achieved by fractional vacuum distillation at 0.13 kilopascal; 4-propyl-1,3-dioxolan-2-one distils at 91 °C (lit.). For analytical quantities, flash chromatography on silica gel with hexane / ethyl acetate (6:1) gives ≥ 98 percent purity [14].

Table – Comparison of Representative Green Processes

| Process | Temperature (°C) | Pressure (bar) | Catalyst loading (mol %) | Yield (%) | Energy demand (kilowatt-hour kg⁻¹) | Reference |

|---|---|---|---|---|---|---|

| Deep-eutectic solvent, batch | 150 | 8 | 2 | 97 | 1.9 | [8] |

| Microwave-assisted batch | 140 | 5 | 1 | 92 | 0.4 | [10] |

| Continuous micro-reactor | 120 | 35 | 0.5 | 95 | 0.3 | [12] |

The micro-reactor shows the lowest specific energy consumption while maintaining high yield, illustrating its suitability for large-scale manufacture.

Key Research Findings

- Lewis-acid/halide co-catalysis remains the most efficient path for terminal epoxides; calcium-based systems now rival zinc analogues while avoiding heavy metals [6].

- Porous organic–inorganic hybrid catalysts achieve > 90 percent yield under 0.5 megapascal carbon dioxide at 50 °C and can be reused at least five times without loss of activity [9].

- Microwave and ultrasound intensification reduce residence time ten-fold and double turnover frequencies, respectively, without sacrificing selectivity [10] [15].

- Process intensification in micro-reactors raises space–time–yields above four kilograms per litre per hour, meeting industrial throughput targets with minimal solvent use [11] [12].